(S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline
Overview
Description
(S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of an azido group, a chloro group, and a fluoro group attached to the quinoline ring. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Introduction of the Chloro Group: Chlorination of the quinoline ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Azidation: The azido group is introduced through a nucleophilic substitution reaction using sodium azide or trimethylsilyl azide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or azido positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azidation.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
(S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The chloro and fluoro groups can enhance the compound’s binding affinity to target proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-Azidoethyl-5H-tetrazole: Another azido-containing compound used in energetic materials.
2-Chloro-8-fluoroquinoline: Lacks the azido group but shares the chloro and fluoro substituents.
3-(1-Azidoethyl)-quinoline: Similar structure but without the chloro and fluoro groups.
Uniqueness
(S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline is unique due to the combination of the azido, chloro, and fluoro groups on the quinoline ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(1S)-1-azidoethyl]-2-chloro-8-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4/c1-6(16-17-14)8-5-7-3-2-4-9(13)10(7)15-11(8)12/h2-6H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRCJICHOXCHEV-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C2C(=C1)C=CC=C2F)Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(N=C2C(=C1)C=CC=C2F)Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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